molecular formula C7H8INO2S B13432909 2-Iodo-4-methylbenzene-1-sulfonamide

2-Iodo-4-methylbenzene-1-sulfonamide

Cat. No.: B13432909
M. Wt: 297.12 g/mol
InChI Key: CMPOYFKDWFASDM-UHFFFAOYSA-N
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Description

2-Iodo-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of an iodine atom, a methyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-methylbenzene-1-sulfonamide typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-methylbenzenesulfonamide using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes. These processes often include the preparation of intermediate compounds, followed by their conversion to the final product through a series of chemical reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce sulfonic acids .

Scientific Research Applications

2-Iodo-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Iodo-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-4-methylbenzene-1-sulfonamide is unique due to the presence of both the iodine atom and the sulfonamide group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H8INO2S

Molecular Weight

297.12 g/mol

IUPAC Name

2-iodo-4-methylbenzenesulfonamide

InChI

InChI=1S/C7H8INO2S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)

InChI Key

CMPOYFKDWFASDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N)I

Origin of Product

United States

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